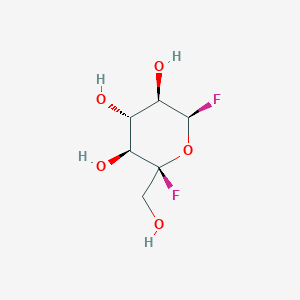

5-Fluoro-alpha-d-glucopyranosyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHYRMVVRYCAON-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)F)O)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatizations of 5 Fluoro Alpha D Glucopyranosyl Fluoride

Strategies for Stereoselective Fluorination at the C-5 Position of Glycose Derivatives

The introduction of a fluorine atom at the C-5 position of a pyranose ring is a synthetic challenge that requires precise control of stereochemistry. A common and effective strategy involves a two-step process: radical bromination at the C-5 position followed by nucleophilic displacement with a fluoride (B91410) ion.

The initial step typically employs photobromination, where a per-O-acylated glycosyl derivative is treated with N-bromosuccinimide (NBS) and irradiated with light to generate a C-5 radical, which then reacts with bromine. The choice of protecting groups is crucial for the success of this reaction. Per-O-benzoyl groups are often favored over acetyl groups as they can better stabilize the intermediate radical and are more robust under the reaction conditions.

Once the C-5 bromo derivative is obtained, the subsequent nucleophilic fluorination is carried out using a fluoride source. Silver tetrafluoroborate (AgBF₄) in a suitable solvent system, such as ether/dichloromethane, has proven to be an effective reagent for this conversion. This S(_N)2 reaction proceeds with inversion of configuration, leading to the desired stereoisomer. The stereoselectivity of this step is critical for the biological activity of the final compound.

| Step | Reagent | Purpose |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Radical bromination at C-5 |

| Fluorination | Silver tetrafluoroborate (AgBF₄) | Nucleophilic displacement of bromide with fluoride |

Synthesis of Anomeric Fluorides for Glycosidase Mechanistic Investigations

Glycosyl fluorides are valuable tools for studying the mechanisms of glycosidases due to their increased stability compared to other glycosyl halides and their ability to act as mechanism-based inhibitors. The synthesis of anomeric fluorides can be achieved from various precursors, including anomeric acetates, hemiacetals, and other glycosyl halides.

A widely used method for the direct conversion of a hemiacetal or an anomeric acetate to a glycosyl fluoride is the use of (diethylamino)sulfur trifluoride (DAST). This reagent provides a convenient one-step procedure to introduce the anomeric fluorine. Alternatively, treatment of glycosyl bromides or chlorides with silver fluoride (AgF) or potassium bifluoride (KHF₂) can also yield the corresponding glycosyl fluorides. These reactions are driven by the precipitation of the less soluble silver halide or the formation of a stable hydrogen bond network.

For the synthesis of 5-fluoro-alpha-D-glucopyranosyl fluoride, the introduction of the anomeric fluoride is typically performed on a precursor that already contains the C-5 fluorine. The choice of fluorinating agent and reaction conditions can influence the stereochemical outcome at the anomeric center, although the α-anomer is often the thermodynamically more stable product. The combination of a fluorine at C-5 and a fluoride leaving group at the anomeric center creates a potent class of mechanism-based inactivators for both α- and β-glycosidases. nih.gov

| Precursor | Reagent | Typical Conditions |

|---|---|---|

| Anomeric Acetate/Hemiacetal | DAST | Anhydrous CH₂Cl₂, low temperature |

| Glycosyl Bromide | AgF | Acetonitrile, room temperature |

| Glycosyl Bromide | KHF₂ | Acetonitrile, elevated temperature |

Preparation of Labeled this compound Analogs for Advanced Spectroscopic and Proteomic Applications

To probe the interactions of this compound with its target enzymes in complex biological systems, labeled analogs are indispensable. These labels can be isotopes for NMR spectroscopy and mass spectrometry, or fluorescent tags for imaging and proteomic profiling.

Isotopic Labeling: The introduction of stable isotopes, such as ¹³C or ¹⁵N, or radioactive isotopes like ¹⁸F, can provide detailed mechanistic and structural information. For ¹⁸F-labeling, a common strategy involves the use of a radiolabeled fluorinating agent during the synthesis. For instance, ¹⁸F-labeled acetyl hypofluorite can be reacted with a glucal precursor to introduce the ¹⁸F at the C-2 position, a strategy that could be adapted for other positions with appropriate precursors. While direct ¹⁸F-labeling at the C-5 position is challenging, isotopic labeling of other parts of the molecule can also be informative.

Fluorescent Labeling and Bioorthogonal Tags: For proteomic applications, the incorporation of a fluorescent reporter or a bioorthogonal handle is essential. A powerful approach is to introduce a small, non-perturbing functional group, such as an azide or an alkyne, onto the glycosyl fluoride scaffold. This can be achieved by chemically modifying one of the hydroxyl groups of the sugar ring. Once the tagged glycosyl fluoride has reacted with its target protein, the bioorthogonal handle can be selectively ligated to a reporter molecule, such as a fluorophore or a biotin tag, via a "click" reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the visualization and identification of the target enzymes.

Chemical Modifications and Derivatization for Activity-Based Probe Development

Activity-based probes (ABPs) are powerful chemical tools designed to covalently label active enzymes in a complex proteome. The development of ABPs based on this compound involves the strategic incorporation of a reactive group (the "warhead") and a reporter tag. In this case, the fluorinated sugar itself acts as the specificity element, guiding the probe to the active site of glycosidases, and the anomeric fluoride serves as part of the reactive group.

To create a versatile ABP, the core structure of this compound can be derivatized to include a reporter handle. This is often a terminal alkyne or azide group, which allows for the aforementioned click chemistry conjugation. The reporter handle can be attached to one of the hydroxyl groups via an ether or ester linkage. The choice of linker and attachment point is critical to ensure that the probe retains its ability to be recognized and processed by the target enzyme.

Once the alkyne- or azide-modified 5-fluoro-glycosyl fluoride is synthesized, it can be used to label active glycosidases in cell lysates or even in living cells. Following the labeling reaction, a fluorescent dye or a biotin molecule containing the complementary click chemistry handle is added. The resulting covalent attachment of the reporter allows for the detection and enrichment of the labeled enzymes, facilitating their identification by mass spectrometry-based proteomics.

| Component | Function | Example |

|---|---|---|

| Specificity Element | Directs the probe to the target enzyme class | 5-Fluoroglucopyranosyl scaffold |

| Reactive Group | Forms a covalent bond with the active site nucleophile | Anomeric fluoride |

| Reporter Handle | Allows for detection and/or enrichment | Terminal alkyne or azide for click chemistry |

Principles of Mechanism-Based Inactivation by this compound

Retaining glycosidases catalyze the hydrolysis of glycosidic bonds through a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. This compound is designed as a mechanism-based inactivator that hijacks this catalytic cycle. The inactivation process begins when the glycosidase's catalytic nucleophile attacks the anomeric carbon of the fluorinated sugar, displacing the anomeric fluoride. This results in the formation of a covalent 5-fluoro-alpha-D-glucosyl-enzyme intermediate.

The key to its efficacy as an inactivator lies in the electronic destabilization of the subsequent transition state required for hydrolysis (deglycosylation). The presence of the highly electronegative fluorine atom at the C-5 position significantly slows down the hydrolysis of this intermediate, causing it to accumulate. This accumulation effectively inactivates the enzyme, allowing for the trapped intermediate to be studied in detail. The compound acts as a slow substrate, and its high affinity is often achieved through the accumulation of a high steady-state concentration of this glycosyl-enzyme intermediate ubc.ca.

Formation and Trapping of Covalent Glycosyl-Enzyme Intermediates

The interaction between a retaining glycosidase and this compound leads to the time-dependent inactivation of the enzyme. This process occurs through the formation and accumulation of the covalent 5-fluoro-alpha-D-glucosyl-enzyme intermediate. The stability of this intermediate is crucial, as it allows for its detection and characterization using various biochemical and biophysical techniques. Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for observing the intact enzyme and the modified, inactivated enzyme, confirming the formation of the covalent adduct by the corresponding mass shift.

The strategic placement of a fluorine atom at the C-5 position is the critical feature that makes 5-fluoroglycosyl fluorides effective mechanism-based inactivators. The reaction catalyzed by retaining glycosidases proceeds through transition states with significant oxocarbenium ion character nih.govnih.gov. The second step of the reaction, the hydrolysis of the glycosyl-enzyme intermediate, involves a transition state that is destabilized by the electron-withdrawing nature of the adjacent C-5 fluorine atom. This destabilization dramatically slows the rate of the deglycosylation step, leading to the accumulation of the otherwise transient covalent intermediate. This allows what is normally a fleeting intermediate in the catalytic cycle to be trapped and characterized nih.gov.

Once the glycosyl-enzyme intermediate is trapped, proteomic techniques are employed to pinpoint the exact location of the modification, thereby identifying the catalytic nucleophile. This involves a multi-step process beginning with the denaturation and proteolytic digestion of the inactivated enzyme.

Following the inactivation of the glycosidase with this compound, the enzyme is subjected to proteolysis, typically using an enzyme like pepsin, to generate a complex mixture of peptides. This peptide mixture is then analyzed by Liquid Chromatography/Mass Spectrometry (LC/MS). By comparing the LC/MS maps of the labeled enzyme with those of an unlabeled control, a unique peptide can be identified in the digest of the inactivated enzyme. This unique peptide, which carries the mass of the 5-fluoro-glucosyl moiety, is the peptide containing the catalytic nucleophile researchgate.netnih.gov. This comparative analysis is a crucial first step in narrowing down the search for the modified residue.

After the modified peptide is identified by LC/MS, it is subjected to tandem mass spectrometry (MS/MS) for sequencing. In this technique, the peptide ion of interest is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides the amino acid sequence of the peptide nih.govresearchgate.netnih.govresearchgate.net. The analysis of the fragment ions reveals a mass modification on one of the amino acids, corresponding to the attached 5-fluoro-glucosyl group. This allows for the unambiguous identification of the specific amino acid residue that acts as the catalytic nucleophile nih.govnih.gov.

Identification of Catalytic Nucleophiles in Glycosidases

The application of 5-fluoroglycosyl fluorides in conjunction with mass spectrometry has led to the successful identification of catalytic nucleophiles in a variety of glycosidases. By trapping the covalent intermediate and sequencing the labeled peptide, researchers can definitively identify the key aspartic acid or glutamic acid residue responsible for the nucleophilic attack in the first step of the catalytic mechanism.

Below is a table summarizing the identification of catalytic nucleophiles in several glycosidases using 5-fluoroglycosyl fluoride inactivators.

| Enzyme | Inactivator | Identified Nucleophile | Labeled Peptide Sequence |

| Green Coffee Bean α-Galactosidase | 5-Fluoro-alpha-D-galactosyl fluoride | Asp145 | LKYDN CNNN |

| Vibrio furnisii β-N-Acetylglucosaminidase | 2-Acetamido-2-deoxy-5-fluoro-alpha-L-idopyranosyl fluoride | Asp242 | IVFSDD LSM |

| Jack Bean α-Mannosidase | 5-Fluoro-beta-L-gulosyl fluoride | Aspartic Acid | GWQIDP F GHS |

| Escherichia coli β-Glucuronidase | 5-Fluoro-β-D-glucopyranosyluronic acid fluoride | Glu504 | ITEYGV D |

Note: The specific labeled residue is an aspartate or glutamate within the identified peptide sequence. The sequences shown are as reported in the respective studies. ubc.caresearchgate.netnih.govnih.gov

Kinetic and Isotopic Analysis of Enzyme Mechanisms with 5 Fluoro Alpha D Glucopyranosyl Fluoride

Application of Kinetic Isotope Effects (KIEs) for Transition State Analysis

Kinetic isotope effects (KIEs) are a powerful tool for deducing the structure of transition states in enzymatic reactions by measuring the change in reaction rate upon isotopic substitution. nih.govwikipedia.org The magnitude of the KIE provides insight into changes in bonding and hybridization at the isotopically labeled position as the reaction proceeds from the ground state to the transition state.

The α-secondary deuterium (B1214612) kinetic isotope effect (α-D KIE) at the anomeric carbon (C-1) is particularly informative about the nature of the transition state during the glycosylation step of glycosidase-catalyzed reactions. A normal KIE (kH/kD > 1) is indicative of a change in hybridization from sp3 in the ground state to a more sp2-like character in the transition state, which is characteristic of an oxocarbenium ion-like structure.

Studies on the hydrolysis of α-D-glucopyranosyl fluoride (B91410) by several exo-α-glucanases have demonstrated significant α-secondary tritium (B154650) KIEs, ranging from 1.17 to 1.26. nih.gov For Rhizopus niveus glucoamylase, the α-secondary deuterium KIEs were measured as α-DV/K = 1.16 and α-DV = 1.20. nih.gov These substantial normal KIEs strongly suggest that the cleavage of the C-F bond is a slow step and that the transition state possesses significant oxocarbenium ion character. nih.gov The D-glucosyl residue in the transition state is thought to adopt a flattened conformation. Although this data is for the unfluorinated α-D-glucopyranosyl fluoride, it provides a strong basis for inferring the behavior of the 5-fluoro analog. The electron-withdrawing nature of the 5-fluoro substituent is expected to further destabilize any positive charge development at C-1, making the glycosylation step even more sensitive to electronic effects and likely to proceed through a similar oxocarbenium ion-like transition state.

| Isotope Effect | Value |

|---|---|

| α-DV/K | 1.16 |

| α-DV | 1.20 |

While α-secondary KIEs probe the anomeric carbon, primary KIEs can be used to investigate bond-breaking events at other positions. In the context of 5-fluoro-α-D-glucopyranosyl fluoride, a particularly insightful experiment would be the measurement of a primary deuterium KIE at the C-2 position of the trapped 5-fluoro-glycosyl-enzyme intermediate. Such an experiment could distinguish between a direct hydrolysis (deglycosylation) and an elimination mechanism for the breakdown of this intermediate.

Determination of Rate-Limiting Steps in Enzyme-Catalyzed Reactions

5-Fluoro-α-D-glucopyranosyl fluoride is a valuable tool for dissecting the multi-step reaction pathways of retaining glycosidases. These enzymes operate via a double-displacement mechanism involving the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate. The fluorine substituent at C-5 destabilizes the oxocarbenium ion-like transition states of both the glycosylation and deglycosylation steps. However, the effect on the deglycosylation step is often more pronounced, leading to a significant slowing of this step and the accumulation of the 5-fluoro-glycosyl-enzyme intermediate.

Analysis of Brønsted Relationships and Their Implications for Transition State Character

Brønsted analysis is a classic method in physical organic chemistry used to probe the charge distribution in the transition state of a reaction. This is achieved by measuring the reaction rates for a series of substrates with leaving groups of varying pKa values. A plot of the logarithm of the rate constant (log k) against the pKa of the leaving group yields a linear free-energy relationship, the slope of which is the Brønsted coefficient (βlg). The value of βlg reflects the extent of bond cleavage to the leaving group in the transition state.

While no specific Brønsted analyses using 5-fluoro-α-D-glucopyranosyl fluoride with a series of different leaving groups were identified in the search results, the principle remains a powerful potential application. By synthesizing a series of 5-fluoro-α-D-glucopyranosyl compounds with different leaving groups (e.g., substituted phenols), one could perform a Brønsted analysis. A large negative βlg value (approaching -1) would indicate extensive C-O bond cleavage to the leaving group in the transition state, consistent with a highly dissociative, oxocarbenium ion-like character. A βlg value closer to 0 would suggest less bond cleavage and a more associative transition state. This approach would provide quantitative insight into the electronic nature of the glycosylation transition state.

Comparative Kinetic Studies with Unfluorinated and Other Fluorinated Glycosyl Fluorides

Comparing the kinetic behavior of 5-fluoro-α-D-glucopyranosyl fluoride with its unfluorinated counterpart and other fluorinated analogs provides valuable information on the electronic effects of fluorine substitution. A study on the interaction of 1-fluoro-D-glucopyranosyl fluoride (a difluorinated compound) with various glucosidases offers a useful comparison with α-D-glucopyranosyl fluoride. nih.gov

For the inverting amyloglucosidase II from Aspergillus niger, the introduction of a second fluorine atom at C-1 had a dramatic effect on the catalytic rate. While the Michaelis constant (Km) remained similar, the catalytic rate constant (kcat) was significantly reduced for the difluorinated substrate. nih.gov This highlights the strong destabilizing effect of the additional fluorine on the oxocarbenium ion-like transition state.

| Substrate | Km (mM) | kcat (s⁻¹) |

|---|---|---|

| α-D-glucopyranosyl fluoride | 38 | 730 |

| 1-fluoro-D-glucopyranosyl fluoride | 34 | 0.27 |

These comparative studies underscore the sensitivity of glycosidase-catalyzed reactions to electronic perturbations within the substrate. The rate-retarding effect of fluorine substitution correlates with the degree of oxocarbenium ion character in the transition state, making these compounds excellent probes for mechanistic investigation. nih.gov

Applications of 5 Fluoro Alpha D Glucopyranosyl Fluoride in Diverse Glycosyl Hydrolase Families

Mechanistic Studies with Alpha-Glucosidases (e.g., Aspergillus niger Alpha-Glucosidase, Family 31)

The mechanism-based reagent 5-Fluoro-alpha-D-glucopyranosyl fluoride (B91410) (5FαGlcF) has been instrumental in elucidating the catalytic mechanism of alpha-glucosidases, such as the well-studied enzyme from Aspergillus niger, a member of Glycoside Hydrolase Family 31. A key application of 5FαGlcF is in the trapping of the covalent glycosyl-enzyme intermediate, a fleeting species that is central to the double-displacement catalytic mechanism of retaining glycosidases.

In a seminal study, incubation of Aspergillus niger alpha-glucosidase with 5FαGlcF led to the successful trapping of this intermediate. Subsequent peptic proteolysis of the enzyme-inhibitor complex, followed by comparative liquid chromatography/mass spectrometry (LC/MS) mapping, allowed for the isolation of a peptide labeled with the 5-fluoroglycosyl moiety. Further analysis of this peptide using tandem mass spectrometry (MS/MS) revealed the sequence WYDMSE, with the label definitively attached to the aspartic acid residue (D). By comparing this sequence with the known protein sequence of the enzyme, the catalytic nucleophile was identified as Asp-224 of the P2 subunit.

This research provided direct evidence for the identity of the catalytic nucleophile, a critical component of the enzyme's active site. The ability of 5-Fluoro-alpha-D-glucopyranosyl fluoride to form a stable covalent bond with the catalytic nucleophile, thereby halting the reaction at a key intermediate stage, was paramount to this discovery.

| Enzyme | Family | Organism | Mechanistic Probe | Key Finding |

| Alpha-Glucosidase | GH31 | Aspergillus niger | This compound | Identification of Asp-224 as the catalytic nucleophile |

Elucidation of Reaction Mechanisms in Alpha-1,4-Glucan Lyases (e.g., Gracilariopsis Alpha-1,4-Glucan Lyase, Family 31)

While belonging to the same glycoside hydrolase family as alpha-glucosidases (GH31), alpha-1,4-glucan lyases catalyze a different reaction, cleaving alpha-1,4-glucans via a β-elimination mechanism to produce 1,5-anhydro-D-fructose. Despite this difference, the initial step of the mechanism is analogous to that of retaining alpha-glucosidases, involving the formation of a covalent glycosyl-enzyme intermediate.

The use of this compound has been pivotal in dissecting the intricate mechanism of Gracilariopsis alpha-1,4-glucan lyase. nih.gov Studies with this compound have revealed that for this specific substrate, the second step of the reaction, the elimination step, becomes rate-limiting. nih.gov This is a crucial finding, as it allows for the detailed kinetic analysis of this step.

Kinetic isotope effect studies using this compound have provided profound insights into the transition state of the elimination step. A large alpha-secondary deuterium (B1214612) kinetic isotope effect at C-1 and a small primary deuterium kinetic isotope effect at C-2 are consistent with an E2 elimination mechanism with significant E1 character. nih.gov This demonstrates that the transition state has substantial oxocarbenium ion character, similar to the transition states in retaining alpha-glucosidases. nih.gov This mechanistic similarity provides compelling evidence for the evolution of a new enzyme mechanism within the same structural family. nih.gov

| Enzyme | Family | Organism | Mechanistic Probe | Key Finding |

| Alpha-1,4-Glucan Lyase | GH31 | Gracilariopsis sp. | This compound | Elucidation of an E2 elimination mechanism with strong E1 character for the second reaction step |

Investigations of Beta-Glucuronidases (e.g., Escherichia coli Beta-Glucuronidase)

While fluorinated sugars are valuable tools for studying retaining glycosidases, the specific probe used is tailored to the substrate specificity of the enzyme. In the case of beta-glucuronidases, which act on glucuronic acid-containing substrates, the mechanistic probe of choice is not this compound. Instead, researchers have synthesized and utilized 5-fluoro-β-D-glucopyranosyluronic acid fluoride . cdnsciencepub.comcdnsciencepub.com

This analog, when incubated with Escherichia coli beta-glucuronidase, results in time-dependent inactivation of the enzyme through the accumulation of a covalent 5-fluoro-α-D-glucopyranosyluronic acid-enzyme intermediate. cdnsciencepub.comcdnsciencepub.comresearchgate.net Similar to the studies on alpha-glucosidases, proteolysis of this trapped intermediate and subsequent mass spectrometry analysis allowed for the identification of the catalytic nucleophile, which was determined to be Glu504. cdnsciencepub.comresearchgate.net

Probing Mechanisms of Alpha-Galactosidases

For the study of alpha-galactosidases, which cleave terminal alpha-galactose residues, a different fluorinated sugar analog is employed. The compound 5-Fluoro-alpha-D-galactopyranosyl fluoride has been synthesized and used to investigate the mechanism of alpha-galactosidase from green coffee bean (Coffea arabica). nih.gov This compound acts as a slow substrate, leading to the accumulation of a high steady-state concentration of the glycosyl-enzyme intermediate. nih.gov

The trapping of this intermediate with 5-Fluoro-alpha-D-galactopyranosyl fluoride enabled the identification of the catalytic nucleophile as Asp145 through proteolysis and mass spectrometry sequencing of the labeled peptide. nih.gov This highlights the principle of using substrate analogs with tailored stereochemistry to probe the active sites of specific glycosidases.

Studies on Alpha-Mannosidases

The investigation of alpha-mannosidases, which are involved in the processing of glycoproteins, has also benefited from the use of fluorinated sugar probes. In studies of jack bean alpha-mannosidase, two different mechanism-based inhibitors, 5-fluoro-alpha-D-mannosyl fluoride and 5-fluoro-beta-L-gulosyl fluoride , have been synthesized and tested. nih.gov Both of these compounds demonstrated high affinity for the enzyme and were effective in trapping the mannosyl-enzyme intermediate. nih.gov

The use of 5-fluoro-beta-L-gulosyl fluoride, in particular, led to the successful labeling and subsequent identification of the catalytic nucleophile as an aspartic acid residue within a conserved sequence, thereby assigning jack bean alpha-mannosidase to family 38 of glycoside hydrolases. nih.gov

Applications in the Study of Alpha-L-Iduronidase

Alpha-L-iduronidase, an enzyme deficient in the lysosomal storage disorder mucopolysaccharidosis I, has been studied using fluorinated analogs of its natural substrate, iduronic acid. Specifically, 5-fluoro-α-L-idopyranosyluronic acid fluoride has been used as a substrate analog to trap the glycosyl-enzyme intermediate. nih.gov While the turnover of this intermediate was found to be relatively fast, its use in crystallographic studies has provided a snapshot of the enzyme-substrate Michaelis complex. nih.gov

Furthermore, the use of a related compound, 2-deoxy-2-fluoro-α-L-idopyranosyluronic acid fluoride , allowed for the trapping of a covalent adduct with the catalytic nucleophile, Glu299, providing a clear picture of the glycosyl-enzyme intermediate. nih.gov These studies have been crucial in understanding the conformational changes that the sugar ring undergoes during catalysis. nih.gov

Contribution to Understanding Enzyme Specificity and Substrate Recognition Profiles

The use of this compound and its analogs contributes significantly to our understanding of enzyme specificity and substrate recognition. The ability of these compounds to act as substrates, albeit often slow ones, provides valuable information about the tolerances of the enzyme's active site.

The study of Gracilariopsis alpha-1,4-glucan lyase with this compound demonstrated that even with a modification at the C-5 position, the enzyme could still process the substrate, although the kinetics were altered. nih.gov This indicates that the active site can accommodate some structural changes in the substrate, but that these changes can have a profound effect on the catalytic mechanism, in this case, shifting the rate-limiting step.

Furthermore, the fact that different glycosidases require fluorinated analogs of their specific substrates (e.g., galactose for galactosidases, mannose for mannosidases) underscores the high degree of specificity inherent in these enzymes. The successful trapping of covalent intermediates with these tailored probes confirms that the initial recognition and binding events are highly dependent on the correct stereochemistry of the sugar. These studies, therefore, not only illuminate the catalytic mechanism but also provide a detailed picture of the molecular interactions that govern substrate recognition and binding.

Computational Approaches to Complement Experimental Mechanistic Studies with 5 Fluoro Alpha D Glucopyranosyl Fluoride

Quantum Mechanical (QM) Calculations of Enzyme-Catalyzed Reaction Pathways

Quantum mechanical calculations are a cornerstone of modern computational enzymology, offering the ability to model the electronic rearrangements that occur during chemical reactions. In the context of enzymes that process 5-fluoro-alpha-D-glucopyranosyl fluoride (B91410), QM calculations have been pivotal in elucidating the step-by-step mechanism of glycosidic bond cleavage and formation. These studies often focus on a model of the enzyme's active site, including the substrate and key catalytic residues.

Full QM density functional theory (DFT) approaches have been employed to investigate the catalytic mechanism of enzymes like α-1,4-glucan lyase. researchgate.netnih.gov These calculations can map the entire reaction profile, identifying transition states and intermediates along the reaction coordinate. For instance, in a study of α-1,4-glucan lyase, the catalytic cycle was dissected into three main phases: glycosylation, deglycosylation-elimination, and tautomerization. nih.gov The glycosylation step, involving the formation of a covalent glycosyl-enzyme intermediate, was found to be a highly asynchronous SN1-like process with a calculated energy barrier of 10.2 kcal mol-1. nih.gov In this step, a catalytic aspartate residue acts as a nucleophile, attacking the anomeric carbon. nih.gov

These QM studies provide critical insights that are not directly accessible through experimental means, such as the precise geometry of the transition state and the electronic contributions of active site residues to catalysis.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzyme-Ligand Interactions

While QM methods provide high accuracy, their computational cost limits their application to relatively small systems. To study enzymes, which are large and complex systems, hybrid QM/MM methods have become the tool of choice. In a QM/MM simulation, the region of the system where the chemical reaction occurs (the QM region, e.g., the substrate and key active site residues) is treated with a high level of quantum mechanical theory, while the remainder of the enzyme and the surrounding solvent (the MM region) is described using a more computationally efficient molecular mechanics force field.

The power of QM/MM simulations lies in their ability to capture both the electronic details of the reaction chemistry and the influence of the broader protein environment on the reaction.

Elucidation of Transition State Structures and Energetics in Fluorinated Substrate Reactions

A central goal of mechanistic enzymology is to characterize the transition state of the reaction, as this high-energy species determines the reaction rate. Computational methods are uniquely suited for this task, as they can provide detailed structural and energetic information about these fleeting states. The study of fluorinated substrates like 5-fluoro-alpha-D-glucopyranosyl fluoride provides a valuable experimental anchor for these computational investigations.

Experimental techniques such as kinetic isotope effect (KIE) studies can provide information about the transition state structure. For the hydrolysis of the parent compound, alpha-D-glucopyranosyl fluoride, by exo-alpha-glucanases, alpha-secondary tritium (B154650) KIEs ranging from 1.17 to 1.26 have been measured. nih.gov These values indicate that the cleavage of the C-F bond is the slow step and that the transition state has significant oxo-carbonium ion character. nih.gov

Computational calculations can then be used to build models of the transition state that are consistent with this experimental data. By calculating the theoretical KIEs for different proposed transition state structures, researchers can identify the structure that best matches the experimental results. This combined experimental and computational approach provides a powerful strategy for elucidating the nature of the transition state in enzyme-catalyzed reactions.

| Enzyme | Substrate | Experimental KIE (α-TV/K) | Calculated KIE | Implied Transition State Character |

| Rhizopus niveus glucoamylase | alpha-D-glucopyranosyl fluoride | 1.26 | Consistent with experimental | Significant oxo-carbonium ion |

| Yeast alcohol dehydrogenase | Benzyl alcohol | 3.4 | 5.22 | Particle transfer across barrier |

Note: The data in this table is for the parent compound or a different enzymatic system but illustrates the principle of combining experimental and computational KIE analysis.

Molecular Modeling of Covalent Enzyme-5-Fluoro-alpha-D-glucopyranosyl fluoride Complexes

The ability of this compound to form a stable covalent intermediate with certain glycosidases makes it an excellent tool for structural studies. Once the covalent complex is formed, it can be studied using techniques like X-ray crystallography or NMR spectroscopy. Molecular modeling plays a crucial role in interpreting these structural data and in providing a dynamic picture of the enzyme-inhibitor complex.

Experimental studies have successfully used 5-fluoro-β-D-glucopyranosyluronic acid fluoride, a related compound, to trap and identify the catalytic nucleophile in Escherichia coli β-glucuronidase. researchgate.net Peptic digestion of the covalent intermediate followed by mass spectrometry allowed for the identification of the modified peptide, pinpointing the specific glutamic acid residue that acts as the nucleophile. researchgate.net

Future Directions and Advanced Methodologies in 5 Fluoro Alpha D Glucopyranosyl Fluoride Research

Development of Next-Generation Fluorinated Glycosidase Probes for Enhanced Specificity and Reactivity

The design of novel fluorinated glycosidase probes is a critical area of ongoing research, with a focus on improving their specificity for particular enzymes and enhancing their reactivity for more efficient labeling and inhibition. While 2-deoxy-2-fluoroglycosides have been instrumental as mechanism-based inhibitors, the next generation of probes aims to overcome limitations such as off-target effects and slow reaction rates. nih.gov

Researchers are exploring the synthesis of probes with varied fluorination patterns and the incorporation of different reporter tags to create activity-based probes (ABPs) for selective in vitro labeling of specific glycosidases, such as GH29 α-L-fucosidases. nih.gov These ABPs, often featuring an azide or alkyne handle for click chemistry, allow for the functionalization of target enzymes with biotin or fluorescent reporters for subsequent detection and identification. nih.govnih.gov The goal is to develop probes that can distinguish between closely related glycosidase family members, which is crucial for understanding their distinct biological roles.

Key areas of development include:

Fine-tuning reactivity: Modifying the electronic properties of the sugar ring and the leaving group can modulate the reactivity of the probe. For instance, the introduction of additional electron-withdrawing groups can further destabilize the glycosyl-enzyme intermediate, potentially leading to faster inactivation rates.

Enhancing specificity: Incorporating structural motifs that mimic the natural substrates of target enzymes can improve binding affinity and specificity. This can involve the synthesis of di- or oligosaccharide-based probes that target enzymes with extended substrate-binding sites.

Broad-spectrum probes: Conversely, the development of broad-spectrum probes that target entire classes of enzymes, such as retaining β-mannosidases, is also of interest for activity-based protein profiling in complex biological samples. nih.gov

The following table summarizes different types of fluorinated probes and their characteristics:

| Probe Type | Target Enzyme Class | Key Feature | Application |

| 2-Deoxy-2-fluoro-glycosyl fluorides | Glycosidases | Mechanism-based inactivation | Trapping covalent enzyme intermediates nih.gov |

| Azide-tagged 2-deoxy-2-fluoro fucosyl fluoride (B91410) | GH29 α-L-fucosidases | Activity-based probe | Selective in vitro labeling nih.gov |

| Cyclophellitol-derived aziridines | Retaining glycosidases | Covalent labeling of catalytic nucleophile | Activity-based protein profiling nih.gov |

| Sulfonyl fluoride probes | Multiple nucleophilic residues | Reactivity with tyrosine, serine, lysine, etc. | Covalent protein labeling nih.govnih.gov |

Integration with Advanced Structural Biology Techniques for High-Resolution Enzyme-Intermediate Complex Determination

A significant advantage of 5-fluoro-alpha-D-glucopyranosyl fluoride and its analogs is their ability to trap covalent glycosyl-enzyme intermediates, providing a snapshot of the enzyme's catalytic cycle. researchgate.net The stability of the resulting fluoro-glycosyl-enzyme complex allows for its characterization by high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

The integration of these techniques provides unparalleled insights into the active site architecture and the specific interactions that govern catalysis. For example, the crystal structure of a 5'-fluorodeoxyadenosine synthase from Streptomyces cattleya complexed with its product has been determined, revealing key residues involved in C-F bond formation. rcsb.org Similarly, the use of 5-fluoro-β-D-glucopyranosyluronic acid fluoride has enabled the identification of the catalytic nucleophile in Escherichia coli β-glucuronidase through mass spectrometry analysis of the trapped covalent intermediate. researchgate.netcdnsciencepub.com

Future efforts in this area will likely focus on:

Time-resolved crystallography: Using techniques like serial femtosecond crystallography to capture different stages of the enzymatic reaction with even greater temporal resolution.

Cryo-EM of dynamic complexes: Applying cryo-EM to study large, flexible glycosidase complexes that are not amenable to crystallization.

NMR spectroscopy: Utilizing ¹⁹F NMR to probe the local environment of the fluorine atom within the enzyme active site, providing information on conformational changes and dynamics. bohrium.comacs.org

These advanced structural methods will continue to refine our understanding of the conformational changes that occur during catalysis, including the distortion of the sugar ring towards a transition-state-like conformation. nih.gov

Exploration of this compound Analogs in Glycoconjugate Biosynthesis Research

The principles of using fluorinated sugars as mechanistic probes are being extended beyond glycosidases to the study of glycosyltransferases (GTs), the enzymes responsible for the biosynthesis of glycoconjugates. The introduction of a fluorine atom at the C-5 position of a UDP-GlcNAc donor substrate, for instance, has been shown to have a profound effect on catalysis, acting as a competitive inhibitor rather than a substrate for a chitobiosyl-P-P-lipid synthase. researchgate.net This inhibitory effect supports the hypothesis of an oxocarbenium ion-like transition state in the GT-catalyzed reaction. researchgate.netnih.gov

Furthermore, the metabolic labeling of glycans with fluorinated monosaccharide analogs is a rapidly growing field. nih.gov Cells can take up and incorporate these unnatural sugars into their cell-surface glycans, enabling their visualization and tracking. nih.govnih.gov This strategy, termed metabolic glycan fluorine labeling (MEFLA), allows for the in vivo imaging of tumors and the assessment of glycosylation changes using ¹⁹F MRI. nih.gov

Future research in this domain will likely involve:

Synthesis of novel fluorinated nucleotide sugars: Creating a broader palette of fluorinated donor substrates to probe the mechanisms of a wider range of glycosyltransferases.

Metabolic engineering with fluorinated sugars: Combining metabolic labeling with genetic engineering to control the incorporation of fluorinated sugars into specific glycoconjugates. acs.org

Probing protein-carbohydrate interactions: Using fluorinated carbohydrates to investigate the contributions of individual hydroxyl groups to binding affinity and specificity in lectin-carbohydrate interactions. bohrium.com

The table below highlights the use of fluorinated analogs in studying glycosyltransferases:

| Fluorinated Analog | Enzyme Studied | Observation | Mechanistic Insight |

| UDP-(5-F)-[³H]GlcNAc | Chitobiosyl-P-P-lipid synthase | Competitive inhibitor | Supports an oxocarbenium ion-like transition state researchgate.netnih.gov |

| (5-F)-GlcNAc-β-octyl glycoside | β-N-acetylglucosaminyl-β-1,4 galactosyltransferase | Good acceptor substrate | Supports a weakly associative transition state nih.gov |

| Ac₄ManNTfe and Ac₄GalNTfa | Cellular glycosylation machinery | Incorporation into surface glycans | Enables in vivo ¹⁹F MRI of tumors nih.gov |

Expanding Applications to Other Classes of Glycosyl Processing Enzymes

While the primary focus of research involving this compound has been on glycosidases, its utility is being increasingly recognized in the study of other glycosyl processing enzymes. As mentioned, glycosyltransferases are a major area of expansion. ubc.caacs.org For example, α-galactosyl fluoride can function as a substrate for the α-galactosyltransferase from Neisseria meningitidis in the presence of catalytic amounts of UDP, offering an alternative donor substrate for oligosaccharide synthesis. ubc.ca

This concept has been extended to inverting glycosyltransferases, where β-glucosyl fluoride can serve as a donor substrate in the reverse reaction to synthesize UDP-glucose. acs.org This approach not only provides a valuable tool for mechanistic studies, such as identifying the acid-base catalyst, but also presents a practical method for the enzymatic synthesis of nucleotide sugars. acs.org

Future applications may extend to:

Glycogen phosphorylases: Investigating the mechanism of these enzymes using fluorinated glucose analogs.

Sugar kinases and mutases: Designing fluorinated substrates to probe the catalytic mechanisms of these enzymes involved in central carbohydrate metabolism.

Transglycosylases: Utilizing fluorinated donors and acceptors to study the transglycosylation reaction and potentially control the synthesis of novel oligosaccharides.

The ability to use glycosyl fluorides as substrates for enzymes other than glycosidases significantly broadens their impact on our understanding of carbohydrate enzymology and their application in biocatalysis.

Insights into Enzyme Evolution and Mechanistic Divergence Based on Fluorinated Substrate Studies

The study of how different enzymes interact with fluorinated substrates can provide valuable insights into enzyme evolution and the mechanistic divergence of related enzyme families. By comparing the kinetic and structural data obtained from different enzymes with the same fluorinated probe, researchers can begin to understand how active site architectures have evolved to accommodate specific substrates and catalyze reactions with different stereochemical outcomes (i.e., inversion or retention of configuration).

For example, comparing the hydrolysis of alpha-D-glucopyranosyl fluoride by a retaining α-glucosidase and an inverting glucoamylase revealed that both reactions proceed through transition states with significant oxocarbenium ion character, despite the different stereochemical outcomes. nih.gov This suggests that the control of product configuration is determined by the specific positioning of catalytic residues and the trajectory of the incoming nucleophile, rather than a fundamental difference in the nature of the transition state. nih.gov

Furthermore, the application of directed evolution to enzymes like fluorinases, which catalyze the formation of C-F bonds, demonstrates how enzymatic function can be altered and improved for non-native substrates. a-star.edu.sgresearchgate.net By creating libraries of enzyme variants and screening for improved activity with fluorinated compounds, it is possible to explore the evolutionary pathways of enzyme function and engineer novel biocatalysts for the synthesis of fluorinated molecules. nih.gov

Future research directions include:

Comparative studies across enzyme superfamilies: Using a standardized set of fluorinated probes to systematically investigate mechanistic variations across large and diverse enzyme families.

Ancestral sequence reconstruction: Combining fluorinated substrate studies with the resurrection of ancestral enzymes to trace the evolution of catalytic mechanisms over geological time.

In vitro evolution experiments: Using fluorinated substrates as selective pressures in laboratory evolution experiments to drive the emergence of new enzyme functions.

These studies will not only deepen our fundamental understanding of enzyme catalysis but also provide a roadmap for the rational design and engineering of novel enzymes with desired properties.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Fluoro-alpha-d-glucopyranosyl fluoride, and how can they be addressed methodologically?

- Answer : The synthesis requires precise fluorination at the anomeric position while preserving stereochemistry. Protecting groups (e.g., acetyl or benzyl) are critical to prevent undesired side reactions. Fluorination methods like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly employed, but reaction conditions (temperature, solvent polarity) must be optimized to avoid decomposition. Post-synthesis, purification via silica gel chromatography or HPLC, followed by characterization using NMR and mass spectrometry, ensures purity and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : Multinuclear NMR (, , ) is essential for confirming stereochemistry and fluorine placement. X-ray crystallography provides definitive structural data, while IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For kinetic studies, fluorometric assays (e.g., monitoring enzymatic hydrolysis via fluorescence polarization) are effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition potency of this compound across studies?

- Answer : Discrepancies may arise from differences in enzyme sources (e.g., mammalian vs. microbial glycosidases) or assay conditions (pH, temperature, substrate concentration). Standardize assays using reference inhibitors (e.g., castanospermine) and include kinetic parameters (, ) for comparison. Control for fluoride ion release, which may indirectly inhibit enzymes. Computational docking studies can further clarify binding interactions .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in cellular models?

- Answer : Use isotopic labeling (e.g., or ) to track metabolic fate in cell cultures. Combine LC-MS/MS for quantifying intact compound and metabolites. Time-course studies (short-term: 0–24 hr; long-term: 7 days) differentiate transient vs. cumulative effects. Include negative controls (e.g., non-fluorinated analogs) and inhibitors of glycosidases to identify degradation pathways .

Q. How does the fluorine substitution in this compound influence its interaction with carbohydrate-binding proteins?

- Answer : Fluorine’s electronegativity alters the sugar’s charge distribution, potentially enhancing hydrogen bonding with active-site residues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. Comparative studies with deoxy or hydroxyl analogs reveal steric/electronic effects. Molecular dynamics simulations predict conformational changes in the protein-ligand complex .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in fluorinated sugar stability during in vitro experiments?

- Answer : Pre-screen buffers for pH stability (e.g., avoid strongly acidic conditions). Use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis. Monitor degradation via HPLC at regular intervals. For long-term studies, lyophilize aliquots and reconstitute fresh before use. Report storage conditions and handling protocols to ensure reproducibility .

Q. What strategies mitigate off-target effects when using this compound as a glycosidase probe?

- Answer : Employ competitive inhibition assays with increasing concentrations of natural substrates. Use CRISPR-edited cell lines lacking specific glycosidases to confirm target specificity. Pair with fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to visualize enzymatic activity spatially .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 45–60% (DAST-mediated fluorination) | |

| NMR Shift | δ −120 to −125 ppm (anomeric F) | |

| Enzyme Inhibition () | 2.3 µM (β-glucosidase, pH 6.8) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.